molecular formula C9H13F4N3 B1483231 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2097971-44-1

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No.: B1483231
CAS No.: 2097971-44-1
M. Wt: 239.21 g/mol
InChI Key: YNDOXRRKPZUPFU-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a complex organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring followed by the introduction of the fluoroethyl and trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups and the presence of both fluoroethyl and trifluoromethyl groups

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F4N3/c1-14-4-2-7-6-16(5-3-10)15-8(7)9(11,12)13/h6,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDOXRRKPZUPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1C(F)(F)F)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
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2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
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2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
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2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
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2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
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2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

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